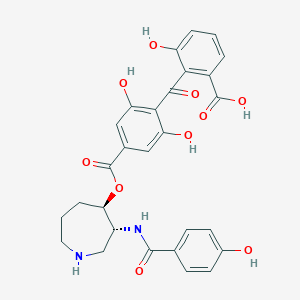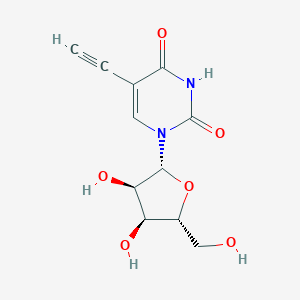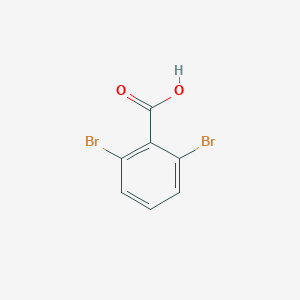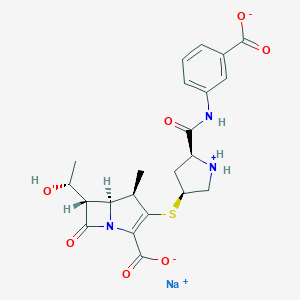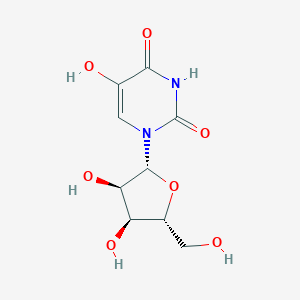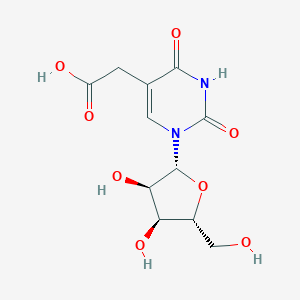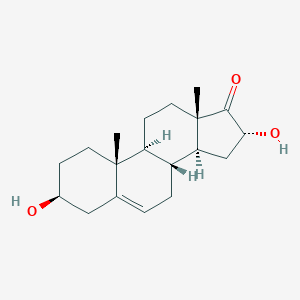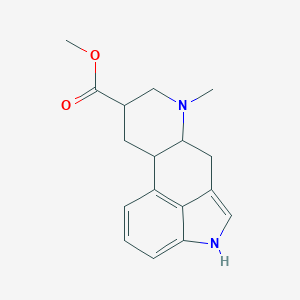
1,1-Bis(4-hydroxyphenyl)ethane
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1,1-Bis(4-hydroxyphenyl)ethane derivatives is a subject of considerable interest. One study describes the synthesis of liquid-crystalline polyethers based on this compound, highlighting methods for creating hexagonal columnar mesophases in polymers. These polyethers, including those based on 1,1-Bis(4-hydroxyphenyl)ethane and other related compounds, are characterized by differential scanning calorimetry (DSC), wide-angle X-ray diffraction (WAXD), and thermal optical polarized microscopy to determine their phase behavior (Percec et al., 1992).
Molecular Structure Analysis
The molecular structure of 1,1-Bis(4-hydroxyphenyl)ethane and its derivatives has been extensively studied. For example, the crystal structure of adducts formed with 1,1,1-tris(4-hydroxyphenyl)ethane demonstrates the ability of these compounds to form complex, continuously interwoven three-dimensional structures through hydrogen bonding (Zakaria et al., 2002).
Chemical Reactions and Properties
1,1-Bis(4-hydroxyphenyl)ethane undergoes various chemical reactions, leading to the formation of novel compounds with unique properties. The thermal decomposition of related brominated flame retardants, for example, has been analyzed to understand the mechanisms of their breakdown at high temperatures, offering insights into the stability and reactivity of these compounds (Altarawneh & Dlugogorski, 2014).
Physical Properties Analysis
The physical properties of 1,1-Bis(4-hydroxyphenyl)ethane-based polymers, such as their glass transition temperatures and thermal stability, are influenced by the presence of hydroxy side groups. These modifications impact the material's thermal mechanical properties and solubility, making them subjects of interest for materials science research (Okabe & Morikawa, 2010).
Chemical Properties Analysis
The chemical properties of compounds derived from 1,1-Bis(4-hydroxyphenyl)ethane, including their reactivity and binding affinity, have been explored in various contexts. For instance, the synthesis of polyimides from this compound and their characterization reveal how the hydroxy side groups affect the chemical properties of the resulting polyimides, such as their reactivity and stability (Okabe & Morikawa, 2010).
Applications De Recherche Scientifique
Polymer Synthesis : 1,1-Bis(4-hydroxyphenyl)ethane is used in the synthesis of novel polyimides, which have significant applications due to their thermal and mechanical properties. These polyimides, characterized by their high glass transition temperatures, are used in high-performance materials (Okabe & Morikawa, 2010) (Okabe & Morikawa, 2010).
Chemical Complex Formation : It forms inclusion complexes with β-cyclodextrin, which impacts its physical properties like solubility and fluorescence intensity. Such complexes are of interest in pharmaceutical and chemical industries for modifying the properties of compounds (Deng Nan-sheng, 2010) (Deng Nan-sheng, 2010).
Estrogenic Activity Study : This compound is studied in relation to its estrogenic and proestrogenic properties. Understanding these properties is crucial in evaluating the environmental and health impacts of certain chemicals, including pesticides and plastics (Bulger, Feil, & Kupfer, 1985) (Bulger, Feil, & Kupfer, 1985).
Liquid Crystalline Behavior : Research into copolyethers based on 1,1-bis(4-hydroxyphenyl)ethane explores their liquid crystalline behavior. This has implications for the development of new materials with specific optical and electronic properties (Hurduc et al., 1998) (Hurduc et al., 1998).
Biodegradation Studies : The biodegradation of bisphenols, including 1,1-bis(4-hydroxyphenyl)ethane, under various conditions is studied to understand their environmental impact and fate in natural environments (Ike et al., 2006) (Ike et al., 2006).
Propriétés
IUPAC Name |
4-[1-(4-hydroxyphenyl)ethyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-10(11-2-6-13(15)7-3-11)12-4-8-14(16)9-5-12/h2-10,15-16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCNHNBLSNVSJTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3047891 | |
| Record name | Bisphenol E | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3047891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Bis(4-hydroxyphenyl)ethane | |
CAS RN |
2081-08-5 | |
| Record name | Bisphenol E | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3047891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-Ethylidenebisphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


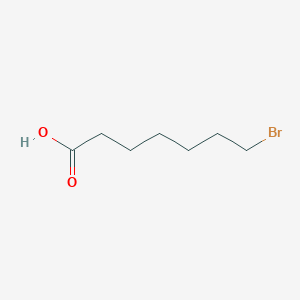
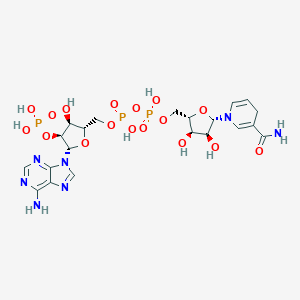
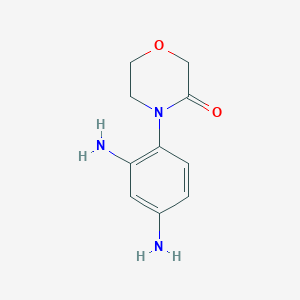

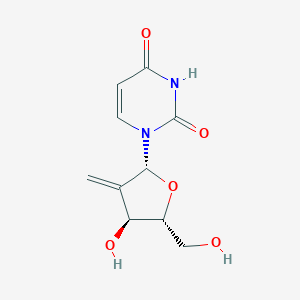
![(3S)-1-[2-(2,3-Dihydro-5-benzofuranyl)ethyl]-alpha,alpha-diphenyl-3-pyrrolidineacetonitrile Hydrobromide](/img/structure/B57122.png)
